4-(Cyclopentylamino)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(cyclopentylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13)(H,14,15) |
InChI Key |
KCIBOMJBGLNXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Cyclopentylamino Nicotinic Acid
De Novo Synthesis Strategies for the 4-(Cyclopentylamino)nicotinic Acid Scaffold
The construction of the this compound molecule can be approached through strategic disconnections, primarily focusing on the formation of the C4-N bond. Two principal retrosynthetic pathways are considered: the reaction of a 4-substituted nicotinic acid with cyclopentylamine, or the elaboration of a 4-aminonicotinic acid precursor.
A common and direct method involves the nucleophilic aromatic substitution of a suitable 4-halonicotinic acid, typically 4-chloronicotinic acid, with cyclopentylamine. The reaction is generally carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction.
Alternatively, the synthesis can commence from 4-aminonicotinic acid. A plausible and widely used method for introducing the cyclopentyl group is through reductive amination with cyclopentanone. researchgate.netresearchgate.netnih.gov This two-step, one-pot reaction first involves the formation of an intermediate imine or enamine from the reaction between the 4-amino group and cyclopentanone, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
A more classical approach to synthesizing the 4-aminonicotinic acid precursor itself involves a multi-step sequence starting from isoquinoline (B145761). massbank.euresearchgate.net This process includes the oxidation of isoquinoline to yield 3,4-pyridinedicarboxylic acid, followed by intramolecular dehydration to form the corresponding anhydride (B1165640). Subsequent ammonolysis and a Hofmann rearrangement introduce the amino group at the C4 position, yielding 4-aminonicotinic acid. massbank.euresearchgate.net
| Starting Material | Reagent(s) | Key Transformation | Product | Reference(s) |
| 4-Chloronicotinic acid | Cyclopentylamine, Base | Nucleophilic Aromatic Substitution | This compound | N/A |
| 4-Aminonicotinic acid | Cyclopentanone, Reducing Agent (e.g., NaBH₄) | Reductive Amination | This compound | researchgate.netresearchgate.netnih.gov |
| Isoquinoline | 1. Oxidant (e.g., HNO₃/H₂SO₄) 2. Acetic anhydride 3. Ammonia 4. Hofmann rearrangement reagent | Oxidation, Anhydride formation, Ammonolysis, Hofmann rearrangement | 4-Aminonicotinic acid | massbank.euresearchgate.net |
Derivatization Approaches from this compound and Analogous Structures
Once synthesized, this compound offers multiple sites for further chemical modification, allowing for the generation of a library of related compounds. These derivatizations can be broadly categorized by the part of the molecule being functionalized.
Functionalization of the Nicotinic Acid Core
The carboxylic acid group of the nicotinic acid core is a prime site for derivatization. Standard organic transformations can be readily applied to this moiety.
Esterification: The carboxylic acid can be converted to a variety of esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
Amidation: Reaction with a primary or secondary amine, often activated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the corresponding amide.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(cyclopentylamino)pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The pyridine (B92270) nitrogen can also be targeted for functionalization, for instance, through N-oxidation using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), which can influence the reactivity of the pyridine ring.
Structural Diversification of the Cyclopentylamino Substituent
The cyclopentylamino group also presents opportunities for structural diversification, although these transformations might be less straightforward than those on the nicotinic acid core.
N-Alkylation/N-Arylation: The secondary amine of the cyclopentylamino group can potentially undergo further alkylation or arylation under appropriate conditions, though this may require protection of the carboxylic acid group to prevent competing reactions.
Modification of the Cyclopentyl Ring: While more complex, functionalization of the cyclopentyl ring itself could be envisioned through radical halogenation followed by nucleophilic substitution, or through C-H activation methodologies, though these would likely require specialized catalysts and reaction conditions.
Application of Sustainable Synthetic Chemistry Principles in Compound Preparation
The principles of green chemistry can be applied to the synthesis of this compound and its derivatives. The industrial production of nicotinic acid itself has seen a shift from traditional oxidation methods that use harsh reagents and produce significant waste to more environmentally benign catalytic processes. rsc.orghmdb.ca
For the synthesis of this compound, the reductive amination pathway is generally considered greener than the nucleophilic substitution route if it avoids the use of halogenated starting materials. The use of catalytic hydrogenation for the reduction step, with hydrogen gas as the reductant and a recyclable metal catalyst, would be a particularly sustainable approach. Furthermore, employing enzymatic or biocatalytic methods for the synthesis of the 4-aminonicotinic acid precursor or for the derivatization steps could offer significant advantages in terms of reduced waste, milder reaction conditions, and higher selectivity. researchgate.net
Advanced Characterization Techniques for Compound Elucidation
The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In the ¹H NMR spectrum, characteristic signals for the pyridine ring protons, the cyclopentyl group protons, and the amine proton would be expected. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms. For nicotinic acid itself, the aromatic protons typically appear in the downfield region of the spectrum. hmdb.castackexchange.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing such polar molecules. The mass spectrum of nicotinic acid shows a clear molecular ion peak. massbank.eunist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the secondary amine, and the C=C and C=N stretching of the pyridine ring would be expected.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification. nih.gov The choice of column and mobile phase would be optimized to achieve good separation.
Below is a table summarizing the expected analytical data for this compound based on the known data for nicotinic acid and general principles of spectroscopy.
| Technique | Expected Observations | Reference for Nicotinic Acid |
| ¹H NMR | Signals for pyridine protons (downfield), cyclopentyl protons (aliphatic region), and N-H proton. | hmdb.castackexchange.com |
| ¹³C NMR | Resonances for pyridine carbons (aromatic region), carboxylic acid carbon, and cyclopentyl carbons. | rsc.org |
| Mass Spec | Molecular ion peak corresponding to the mass of the compound. | massbank.eunist.gov |
| IR Spec | Absorption bands for O-H, C=O, N-H, and aromatic C=C/C=N stretches. | N/A |
Mechanistic Elucidation of Biological Actions of 4 Cyclopentylamino Nicotinic Acid and Analogs
Molecular Target Identification and Validation
The primary molecular target for nicotinic acid and its analogs is the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G. nih.govnih.gov This receptor is predominantly expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils. nih.govnih.gov The discovery and validation of GPR109A as the nicotinic acid receptor have been pivotal in understanding the subsequent downstream signaling events. nih.gov
Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, inhibits hormone-sensitive lipase (B570770) activity, leading to a reduction in the release of free fatty acids from adipose tissue. nih.gov While this antilipolytic effect was initially thought to be the main mechanism for the lipid-lowering effects of nicotinic acid, further research has revealed other significant pathways. nih.govresearchgate.net
In immune cells, the activation of GPR109A by nicotinic acid triggers a different cascade of events, primarily related to the modulation of inflammatory responses. nih.govnih.gov This includes the production of prostaglandins (B1171923), which are responsible for the common side effect of flushing associated with high-dose nicotinic acid. nih.govnih.govscienceopen.com
Pathway Analysis of Cellular Responses
The interaction of 4-(cyclopentylamino)nicotinic acid analogs with their molecular targets initiates a cascade of cellular responses, impacting various signaling and metabolic pathways.
Cyclic Adenosine Monophosphate (cAMP) Signaling Modulation
As a second messenger, cyclic AMP (cAMP) is a critical mediator of numerous cellular functions. nih.gov Nicotinic acid's activation of the GPR109A receptor, a Gi-coupled receptor, in adipocytes leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. nih.gov This reduction in cAMP levels is a key mechanism behind the antilipolytic effects of nicotinic acid, as it decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase. nih.gov
Lipid Biosynthesis Pathway Regulation (e.g., Diacylglycerol O-acyltransferase 2)
Beyond its effects on lipolysis in adipose tissue, nicotinic acid directly impacts hepatic lipid metabolism. A significant mechanism is the noncompetitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2). researchgate.netnih.gov DGAT2 is a crucial enzyme that catalyzes the final step in triglyceride synthesis. wikipedia.orgwikipedia.org By inhibiting DGAT2, nicotinic acid reduces the synthesis of triglycerides in the liver, which leads to decreased assembly and secretion of very-low-density lipoprotein (VLDL) particles. nih.govresearchgate.net This direct inhibition of DGAT2 is independent of the GPR109A receptor and contributes significantly to the lipid-lowering effects of nicotinic acid. nih.gov
Table 1: Effect of Nicotinic Acid on DGAT Activity
| Parameter | Observation | Reference |
| Enzyme Target | Diacylglycerol O-acyltransferase 2 (DGAT2) | nih.gov |
| Inhibition Type | Noncompetitive | nih.gov |
| Effect on DGAT1 | No significant inhibition | nih.gov |
| Outcome | Decreased triglyceride synthesis and VLDL secretion | researchgate.net |
Inflammatory Mediator Modulation (e.g., VCAM-1, Prostaglandins)
Analogs like nicotinic acid have demonstrated significant anti-inflammatory properties. In human monocytes, nicotinic acid has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, interleukin-6, and monocyte chemoattractant protein-1. nih.gov This anti-inflammatory effect is mediated through the GPR109A receptor. nih.gov
Furthermore, recent findings have linked a metabolite of niacin, N'-(pyridin-3-yl)-hydrazinecarbothioamide (4PY), to increased expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). researchgate.net VCAM-1 is a cell adhesion molecule that plays a role in the recruitment of leukocytes to sites of inflammation and is implicated in the development of atherosclerosis. wikipedia.orgbionity.comnih.gov Upregulation of VCAM-1 in endothelial cells can be induced by inflammatory cytokines. bionity.com
The binding of nicotinic acid to GPR109A in dermal Langerhans cells and macrophages stimulates the synthesis and release of prostaglandins, particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2). nih.govnih.govscienceopen.com This is initiated by an increase in intracellular calcium, which activates phospholipase A2 to release arachidonic acid, the precursor for prostaglandin synthesis. scienceopen.com While these prostaglandins mediate the flushing response, they also have complex roles in inflammation.
Table 2: Modulation of Inflammatory Mediators by Nicotinic Acid and its Metabolites
| Mediator | Effect | Cell Type | Mechanism | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) | Decreased secretion | Human Monocytes | GPR109A-dependent | nih.gov |
| VCAM-1 | Increased expression (by metabolite 4PY) | Endothelial Cells | Not fully elucidated | researchgate.net |
| Prostaglandin D2 (PGD2) | Increased secretion | Macrophages, Langerhans Cells | GPR109A activation, increased intracellular Ca2+ | nih.govscienceopen.com |
| Prostaglandin E2 (PGE2) | Increased secretion | Langerhans Cells | GPR109A activation | scienceopen.com |
Nucleic Acid and Protein Interaction Mechanisms
The mechanisms of action of nicotinic acid analogs also involve interactions at the level of gene expression. The activation of the NF-κB (nuclear factor-kappa B) pathway, a key regulator of inflammation, is inhibited by nicotinic acid in monocytes. nih.gov This inhibition prevents the transcription of genes encoding for pro-inflammatory cytokines. nih.gov
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+/NADH) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+/NADPH) Metabolic Interplay
Nicotinic acid is a precursor for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). nih.govmdpi.comresearchgate.net These molecules are critical for cellular redox reactions and energy metabolism. nih.govnih.gov NAD+ is a key electron acceptor in catabolic pathways like glycolysis and the citric acid cycle, generating NADH, which then donates electrons to the electron transport chain for ATP production. nih.gov
NADP+ is phosphorylated from NAD+ and its reduced form, NADPH, is a primary reductant in anabolic processes, including fatty acid and nucleic acid synthesis. nih.gov It also plays a crucial role in maintaining the cellular redox state and protecting against oxidative stress. nih.gov By serving as a building block for NAD+ and NADP+, nicotinic acid and its analogs can influence the balance of these redox couples, thereby impacting a wide range of cellular metabolic activities. nih.gov
Future Directions and Emerging Research Avenues for 4 Cyclopentylamino Nicotinic Acid
Design and Synthesis of Advanced Derivatives with Optimized Biological Profiles
The foundation of future research lies in the rational design and synthesis of novel derivatives of 4-(Cyclopentylamino)nicotinic acid with enhanced biological properties. The core strategy involves modifying the parent molecule to improve its potency, selectivity, and pharmacokinetic profile. The nicotinic acid scaffold provides a versatile platform for such chemical modifications. nih.gov
One promising approach is the introduction of various substituents at different positions of the pyridine (B92270) ring. For instance, the synthesis of 2-substituted phenyl derivatives of nicotinic acid has yielded compounds with notable analgesic and anti-inflammatory activities. nih.gov Specifically, derivatives containing a 2-bromophenyl substituent have demonstrated significant biological effects. nih.gov The exploration of different alkyl and aryl groups attached to the amino function at the 4-position is another critical area. These modifications can influence the compound's interaction with its biological targets and alter its absorption, distribution, metabolism, and excretion (ADME) properties.
Furthermore, combining the nicotinic acid substructure with other pharmacologically active moieties is a strategy being actively pursued. For example, splicing nicotinic acid with a thiophene (B33073) ring has led to the development of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with potential applications in agriculture as fungicides. mdpi.com This concept of creating hybrid molecules can be extended to design derivatives with dual or multiple therapeutic actions.
A key objective in designing these advanced derivatives is to minimize the undesirable side effects associated with nicotinic acid, such as cutaneous flushing. nih.gov This can be achieved by designing derivatives that selectively target specific receptor subtypes or by co-administering them with agents that counteract the side effects. nih.gov The development of nicotinic acid mimetics that bypass the metabolic pathways responsible for adverse effects is also an area of active interest. researchgate.net
| Derivative Class | Modification Strategy | Potential Biological Profile | Reference |
| 2-Substituted Phenyl Nicotinic Acids | Introduction of substituents on the phenyl ring | Analgesic, Anti-inflammatory | nih.gov |
| N-(thiophen-2-yl) Nicotinamides | Splicing with a thiophene moiety | Fungicidal | mdpi.com |
| 4-Substituted Nicotinic Acid Analogues | Substitution at the 4-position of the pyridine ring | Potential inhibitors of glycolysis in cancer cells | rsc.org |
Exploration of Novel Therapeutic Research Targets
While the effects of nicotinic acid on lipid metabolism are well-documented, future research will focus on identifying and validating novel therapeutic targets for this compound and its derivatives. nih.gov The pleiotropic effects of nicotinic acid suggest that its pharmacological actions extend beyond its interaction with the HCA2 receptor. researchgate.net
One area of intense investigation is its potential in cancer therapy. Certain nicotinic acid derivatives have been shown to inhibit the glycolytic pathway, a key metabolic process that many cancer cells rely on for energy. rsc.org Specifically, analogues of nicotinamide adenine (B156593) dinucleotide (NAD) with substituents at the 4-position of the pyridine ring are being explored as potential inhibitors of this process. rsc.org The demand for NAD is heightened in rapidly proliferating tumor cells, making the enzymes involved in its biosynthesis attractive therapeutic targets. mdpi.com Research into novel NAD-mimics as inhibitors of human NMN-adenylyltransferase (NMNAT) isoforms is a promising avenue. mdpi.com
The anti-inflammatory properties of nicotinic acid derivatives also warrant further exploration for new therapeutic applications. nih.gov By modulating inflammatory pathways, these compounds could be beneficial in treating a range of conditions characterized by chronic inflammation. nih.gov The investigation of their effects on the production of inflammatory mediators such as TNF-α and IL-6 will be crucial. nih.gov
Furthermore, the role of nicotinic acid derivatives in neurodegenerative diseases like Alzheimer's is an emerging area of interest. researchgate.net Understanding the mechanisms by which these compounds might exert neuroprotective effects could open up new treatment possibilities.
| Potential Therapeutic Area | Proposed Mechanism of Action | Key Research Focus | Reference |
| Cancer | Inhibition of glycolysis, Targeting NAD biosynthesis | Development of NAD-mimics, Inhibition of NMNAT isoforms | rsc.orgmdpi.com |
| Inflammatory Diseases | Modulation of inflammatory cytokines | Investigation of effects on TNF-α and IL-6 | nih.gov |
| Neurodegenerative Diseases | Neuroprotection | Elucidation of neuroprotective mechanisms | researchgate.net |
Development of Advanced Methodologies for Compound Synthesis and Screening
To accelerate the discovery of new drug candidates, the development of advanced and efficient methodologies for the synthesis and screening of this compound derivatives is essential. Traditional chemical synthesis methods can be time-consuming and may generate hazardous byproducts. nih.gov
Enzymatic synthesis is emerging as a more environmentally friendly and efficient alternative. nih.gov The use of nitrilases for the production of nicotinic acid is a key area of research, with efforts focused on enzyme and genetic engineering to improve the bioconversion rate and yield. nih.gov Advanced techniques like metagenomics and proteomics are being employed to discover novel nitrilases with improved catalytic properties. nih.gov
In parallel, high-throughput screening (HTS) assays are crucial for rapidly evaluating the biological activity of large libraries of newly synthesized compounds. The development of robust and reliable in vitro assays, such as those measuring anti-inflammatory activity through nitrite (B80452) inhibition or the inhibition of specific enzymes like cyclooxygenase-2 (COX-2), is a priority. nih.gov Computational methods, including molecular docking, play a vital role in predicting the binding affinity of derivatives to their target proteins and in understanding structure-activity relationships, thereby guiding the design of more potent compounds. nih.gov
| Methodology | Advancement | Benefit | Reference |
| Synthesis | Enzymatic synthesis using nitrilases | Environmentally friendly, higher efficiency | nih.gov |
| Screening | High-throughput screening (HTS) assays | Rapid evaluation of large compound libraries | nih.gov |
| Computational | Molecular docking | Prediction of binding affinity, rational drug design | nih.gov |
Systems Pharmacology Approaches for Polypharmacological Effects
The diverse biological activities of nicotinic acid and its derivatives suggest that they may exert their effects through multiple targets, a concept known as polypharmacology. researchgate.neteurekaselect.com A systems pharmacology approach is therefore crucial to unravel the complex network of interactions between these compounds and various biological pathways.
This approach integrates data from genomics, proteomics, and metabolomics with computational modeling to build a comprehensive picture of the drug's mechanism of action. By analyzing the global changes in cellular networks upon treatment with a this compound derivative, researchers can identify not only the primary targets but also off-target effects that may contribute to both therapeutic efficacy and potential side effects.
Understanding the polypharmacological profile is particularly important for predicting drug-drug interactions and for identifying patient populations that are most likely to respond to treatment. For instance, the interplay between nicotinic acid metabolism and the efficacy of other drugs, such as NAMPT inhibitors in cancer therapy, highlights the importance of a systems-level understanding. nih.gov
Bridging In Vitro Findings to In Vivo Efficacy Models
A critical step in the drug development pipeline is the translation of promising in vitro results into in vivo efficacy. This requires the use of relevant animal models that can accurately predict the therapeutic response in humans.
For evaluating the anti-inflammatory potential of this compound derivatives, models such as carrageenan-induced arthritis in rats are employed to assess their ability to reduce inflammation in a living organism. nih.gov In the context of cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are invaluable for testing the antitumor activity of these compounds. nih.gov These models allow for the assessment of not only the drug's efficacy in inhibiting tumor growth but also its effects on biomarkers such as NAD levels within the tumor tissue. nih.gov
Q & A
Q. How can the PICOT framework guide in vivo studies on this compound’s anti-atherosclerotic effects?
- Methodological Answer :
- P opulation: Atherosclerosis-prone mice (e.g., ApoE⁻/⁻) with high LDL-C.
- I ntervention: Oral administration of this compound (50 mg/kg/day).
- C omparison: Statin monotherapy vs. combination therapy.
- O utcome: Plaque area reduction (histopathology) and cytokine levels (ELISA).
- T ime: 12-week treatment.
Systematic reviews of prior trials (e.g., AIM-HIGH, HPS2-THRIVE) inform power calculations and endpoint selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
